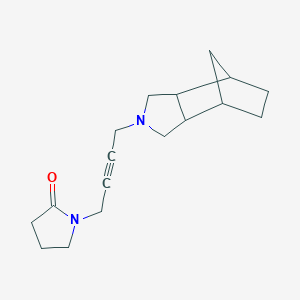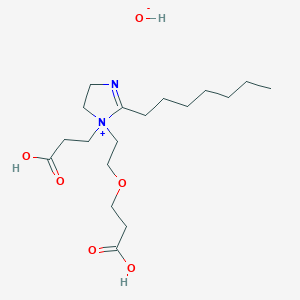
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide
Übersicht
Beschreibung
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide, commonly known as HPPH, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HPPH is a derivative of acetaminophen and has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
Wirkmechanismus
The mechanism of action of HPPH involves its ability to absorb light in the red region of the electromagnetic spectrum, leading to the production of singlet oxygen that can cause cellular damage. HPPH has been found to accumulate in cancer cells, making it a valuable tool in cancer treatment.
Biochemische Und Physiologische Effekte
HPPH has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. These effects make HPPH a valuable tool in the study of cancer biology and the development of cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPPH in lab experiments is its ability to selectively target cancer cells, leading to minimal damage to healthy cells. Additionally, HPPH has been found to have a low toxicity profile, making it safe for use in humans. However, one limitation of using HPPH in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of HPPH in scientific research. One potential application is in the development of combination therapies that involve the use of HPPH in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Additionally, the development of HPPH derivatives with improved solubility and efficacy is an area of active research. Finally, the use of HPPH in the study of other diseases such as Alzheimer's disease and Parkinson's disease is an area of potential future research.
In conclusion, HPPH is a valuable tool in scientific research, particularly in the field of cancer treatment. Its ability to selectively target cancer cells and exhibit various biochemical and physiological effects make it a promising candidate for the development of cancer therapies. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of biomedical research.
Synthesemethoden
The synthesis of HPPH can be achieved through several methods, including the reaction of 4-acetamidophenol with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
HPPH has found various applications in scientific research, particularly in the field of cancer treatment. It has been shown to have photodynamic therapy (PDT) properties, which involve the use of light to activate a photosensitizer, leading to the production of reactive oxygen species that can cause cellular damage and ultimately cell death. HPPH has been used as a photosensitizer in PDT for the treatment of various types of cancer, including head and neck cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNGTNMOLJOLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512260 | |
| Record name | N-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide | |
CAS RN |
13886-02-7 | |
| Record name | N-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)






